3,4-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Description
3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-oxo core structure substituted at position 1 with a phenyl group and at position 5 with a benzamide moiety bearing 3,4-dimethoxy substituents.
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-9-8-13(10-17(16)29-2)19(26)23-24-12-21-18-15(20(24)27)11-22-25(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHSCXNDOYWINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives have been studied as potential inhibitors of cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
3,4-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is CDK2, a key enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of its substrates and halting cell cycle progression. Additionally, it has been shown to interact with other proteins involved in cell signaling pathways, contributing to its antiproliferative effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular metabolism. These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis. Additionally, the compound modulates the expression of genes involved in cell survival and apoptosis, further enhancing its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings highlight its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites are further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a benzamide moiety. Its molecular formula is C18H18N4O3, and it exhibits a molecular weight of 342.36 g/mol. The presence of methoxy groups at the 3 and 4 positions enhances its solubility and bioavailability.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory effects on various kinases involved in cell proliferation and survival pathways. Specifically, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
- In Vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values reported for these cell lines range from 10 µM to 30 µM, indicating moderate potency against tumor growth .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | CDK inhibition; apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 20.00 | Induction of autophagy |
Case Studies
- MCF7 Cell Line Study : A study evaluated the effects of the compound on MCF7 cells and found that it significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
- A549 Cell Line Study : In another investigation involving A549 cells, the compound was observed to cause G1 phase arrest and subsequent apoptosis as evidenced by flow cytometry analysis .
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as a multitargeted agent with potential applications in combination therapies for cancer treatment. Its ability to inhibit multiple pathways involved in tumor growth makes it a candidate for further development.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Methyl : Dimethoxy groups (target compound) improve water solubility compared to dimethyl analogs but may reduce membrane permeability .
Modifications on the Pyrazolo[3,4-d]pyrimidine Core
Variations at position 1 and 5 impact scaffold rigidity and interactions:
Key Observations :
- Benzyl-Ethyl Linker (): The ethyl spacer may allow deeper penetration into hydrophobic kinase pockets .
Derivatives with Alternative Linkages
Hydrazide and malonate-linked analogs exhibit distinct pharmacological profiles:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Core Cyclization | DMSO | TEA | 90 | 65–75 |
| Benzamide Coupling | Ethanol | None | 25 | 80–85 |
| Final Purification | Ethyl Acetate | – | RT | 95+ |
Basic: Which spectroscopic and computational methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 447.16) and fragmentation patterns .
- X-ray Crystallography : Determines bond lengths and dihedral angles, critical for SAR studies (e.g., pyrimidine ring planarity) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
Advanced: How do substituent modifications influence biological activity and selectivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Groups : 3,4-Dimethoxy substitution enhances solubility and membrane permeability, improving cellular uptake .
- Pyrazolo-pyrimidine Core : Planarity is critical for ATP-binding pocket interactions in kinase inhibition (e.g., CDK2 inhibition IC₅₀ = 0.8 µM) .
- Benzamide Linker : Fluorine or trifluoromethyl substitutions increase metabolic stability but may reduce solubility .
Q. Table 2: Impact of Substituents on Activity
| Substituent | Bioactivity (IC₅₀, µM) | Selectivity (Kinase Panel) |
|---|---|---|
| 3,4-Dimethoxy | 0.8 (CDK2) | High (CDK2 vs. CDK4: 10x) |
| 4-Trifluoromethyl | 1.2 (CDK2) | Moderate |
| 3-Chloro | 2.5 (CDK2) | Low |
Advanced: How can conflicting data on mechanism of action be resolved?
Methodological Answer:
Discrepancies in reported mechanisms (e.g., kinase inhibition vs. DNA intercalation) require:
- Cross-Assay Validation : Compare results from kinase activity assays (e.g., ADP-Glo™) with DNA-binding studies (e.g., ethidium bromide displacement) .
- Cellular Profiling : Use CRISPR-Cas9 knockout models to confirm target dependency (e.g., CDK2 knockdown reverses antiproliferative effects) .
- Structural Analysis : Overlay crystallographic data with docking simulations to verify binding modes .
Advanced: What strategies optimize in vitro and in vivo stability of this compound?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Formulation : Use PEGylated nanoparticles to improve aqueous solubility and reduce hepatic clearance .
- Metabolic Screening : Liver microsome assays identify vulnerable sites (e.g., demethylation of methoxy groups) for targeted deuteration .
Basic: What are the recommended assays for initial biological screening?
Methodological Answer:
- Anticancer Activity :
- MTT assay (72 hr) in cancer cell lines (e.g., MCF-7, A549) .
- Cell cycle analysis (flow cytometry) to assess G1/S arrest .
- Kinase Inhibition : Radiometric assays (³³P-ATP) or fluorescence-based platforms (e.g., Z′-LYTE™) .
- Solubility : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .
Advanced: How can computational methods guide the design of derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
